

Chemical and physical properties of (E)Aldosecologanin

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Compound of Interest		
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(E)-Aldosecologanin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-Aldosecologanin, also known as Centauroside, is an iridoid glycoside found in various medicinal plants, most notably in the flower buds and stems of Lonicera japonica (Japanese honeysuckle).[1][2] This complex natural product has drawn interest for its potential biological activities, contributing to the therapeutic properties of the plants from which it is derived. This technical guide provides a detailed overview of the chemical and physical properties of **(E)-Aldosecologanin**, experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

(E)-Aldosecologanin is a white powder with the molecular formula C34H46O19 and a molecular weight of 758.7 g/mol .[3] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]



Property	Value	Source
CAS Number	471271-55-3	Generic Chemical Supplier Data
Molecular Formula	C34H46O19	[3]
Molecular Weight	758.7 g/mol	[3]
Appearance	Powder	Generic Chemical Supplier Data
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Spectroscopic Data

The structural elucidation of **(E)-Aldosecologanin** has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a complete set of assigned 1H and 13C NMR data is not readily available in the public domain, a 13C NMR spectrum of **(E)-Aldosecologanin** has been recorded in DMSO-d6 and CD3OD.[3] For comparison, the 13C NMR data for the related geometric isomer, (Z)-Aldosecologanin, is available and can provide insights into the expected chemical shifts.

Mass Spectrometry (MS):

The mass spectrum of **(E)-Aldosecologanin** would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of iridoid glycosides in electrospray ionization (ESI)-MS typically involves the loss of the glucose unit (162 Da), followed by successive losses of water (H2O), methanol (CH3OH), and carbon monoxide (CO). [4] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols



Isolation and Purification of (E)-Aldosecologanin from Lonicera japonica

The following protocol is a generalized procedure based on common methods for the isolation of iridoid glycosides from Lonicera japonica.[1][2][5][6][7] Optimization may be required for specific batches of plant material.

1. Extraction:

- Plant Material: Dried and powdered flower buds of Lonicera japonica.
- Solvent: 70-95% ethanol in water. A 1:10 solid-to-liquid ratio is commonly used.[1]
- Procedure:
 - Macerate the powdered plant material with the ethanol-water mixture at room temperature or with gentle heating (e.g., 40°C in a shaking water bath) for a defined period (e.g., 2 hours).[1][2]
 - Repeat the extraction process three times to ensure exhaustive extraction.
 - Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
 - The resulting aqueous concentrate is then subjected to further purification.

2. Fractionation and Purification:

- Liquid-Liquid Partitioning: The aqueous concentrate can be successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2] Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
- Column Chromatography:
 - Silica Gel Chromatography: The enriched fraction is subjected to silica gel column
 chromatography. Elution is performed with a gradient of solvents, typically a mixture of



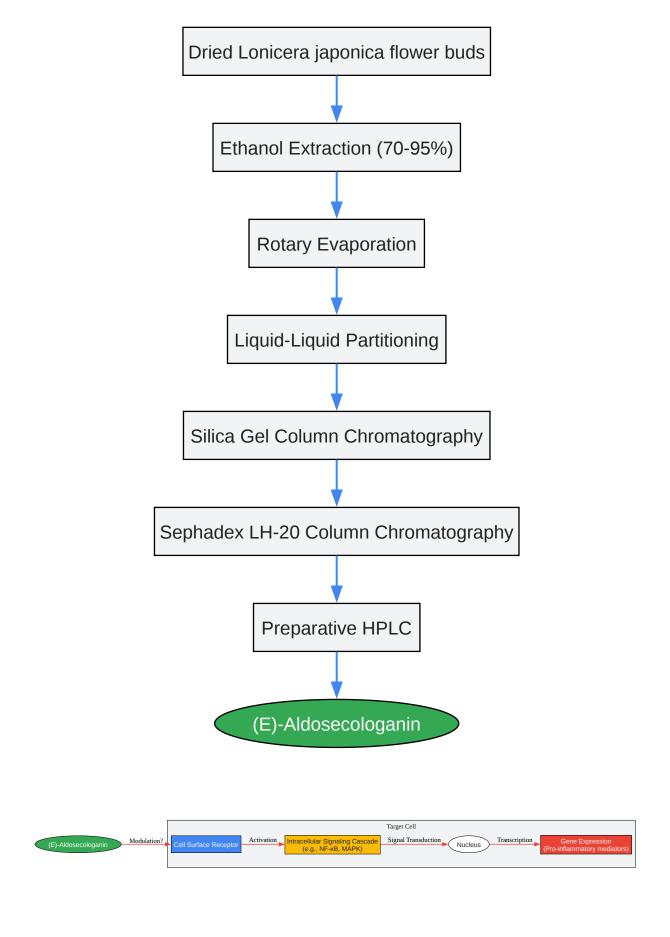




chloroform and methanol or petroleum ether and acetone, with increasing polarity.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).

- Sephadex LH-20 Chromatography: Fractions containing (E)-Aldosecologanin are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[1]
- Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure **(E)-Aldosecologanin**, preparative HPLC with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water is often the final step.







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